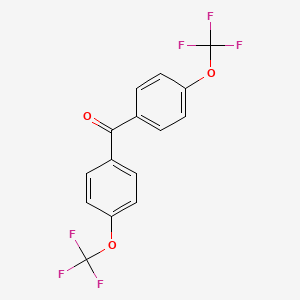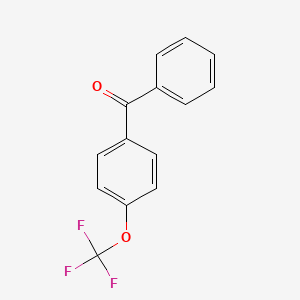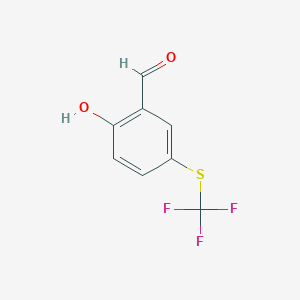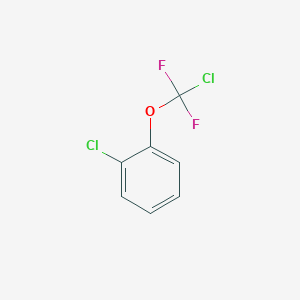
2-(Chlorodifluoromethoxy)chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chlorodifluoromethoxy)chlorobenzene (CDFCB) is a halogenated hydrocarbon compound. It is a colorless, volatile liquid with a sweet, ether-like odor. It is used in a variety of industrial and scientific applications, including as a solvent, a laboratory reagent, and a chemical intermediate. CDFCB is a member of the chlorobenzene family, which consists of compounds with one or more chlorine atoms attached to a benzene ring. CDFCB is also known as 2-(chloro-difluoro-methoxy)chlorobenzene, 2-chloro-difluoro-methoxychlorobenzene, and 2-chloro-difluoromethoxychlorobenzene.
作用机制
The mechanism of action of CDFCB is not fully understood. It is believed that the compound acts as a Lewis acid, forming a complex with the substrate molecule. This complex is then attacked by nucleophiles, resulting in the formation of a product. In addition, CDFCB is believed to be a proton donor, which may further facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of CDFCB are not well understood. In vitro studies have shown that the compound can inhibit the growth of some bacteria, suggesting that it may have antimicrobial activity. However, further research is needed to determine the exact mechanism of action and potential therapeutic applications.
实验室实验的优点和局限性
CDFCB has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low vapor pressure and low volatility. It is also non-flammable and non-toxic, making it safe to handle and store. Furthermore, it is relatively inexpensive, making it a cost-effective reagent. However, CDFCB is volatile, so it must be handled and stored carefully. Additionally, it can react with certain substances, such as water, so it must be used in a dry environment.
未来方向
In the future, research on CDFCB could focus on exploring its potential therapeutic applications. For example, further research could be conducted to evaluate the compound’s antimicrobial activity and its potential use as an antibiotic. In addition, research could be conducted to evaluate its potential as a solvent or reagent in organic synthesis. Finally, research could be conducted to explore the compound’s potential use in chromatography and other analytical techniques.
合成方法
CDFCB can be synthesized by a variety of methods. One commonly used method is the reaction of 1,2-dichloro-1,1,2-trifluoroethane with chlorobenzene in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution reaction, with the chlorine atom of the chlorobenzene molecule being replaced by the trifluoromethoxy group of the 1,2-dichloro-1,1,2-trifluoroethane. The reaction is typically carried out at temperatures between 60 and 80 °C and is complete after about 1 hour.
科学研究应用
CDFCB has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and dyes. It has also been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a chromatographic stationary phase. In addition, CDFCB has been used to study the structure and reactivity of organic compounds, as well as to study the behavior of organic molecules in solution.
属性
IUPAC Name |
1-chloro-2-[chloro(difluoro)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIAVMRNJGZUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

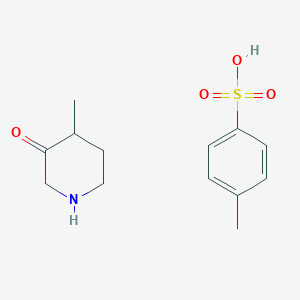
![3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302162.png)
![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)

![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)
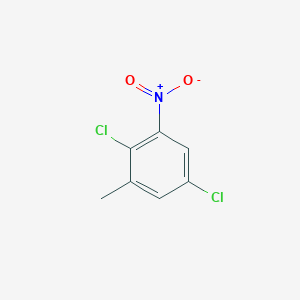
![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)
